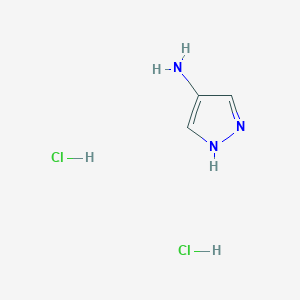

1H-Pyrazol-4-ylamine dihydrochloride

Beschreibung

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. wikipedia.orgbritannica.commkuniversity.ac.inproquest.com First identified in the late 19th century, pyrazole and its derivatives have become indispensable tools in both academic and industrial research due to their versatile chemical reactivity and broad spectrum of biological activities. wikipedia.orgnumberanalytics.comnumberanalytics.com The unique structural and electronic properties of the pyrazole ring allow it to serve as a pharmacophore, a key structural component responsible for a molecule's biological activity. numberanalytics.com

The significance of pyrazole derivatives is underscored by their wide-ranging applications:

Medicinal Chemistry : Pyrazole derivatives are integral to the development of numerous therapeutic agents. pharmaguideline.comglobalresearchonline.netmdpi.com They exhibit a remarkable diversity of pharmacological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antidepressant properties. numberanalytics.commdpi.comorientjchem.orgnih.govnih.gov Notable drugs incorporating the pyrazole moiety include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the gout medication Allopurinol. wikipedia.orgmkuniversity.ac.innumberanalytics.comnih.gov The ability of the pyrazole ring to interact with various biological targets has made it a "privileged structure" in drug discovery, consistently inspiring the synthesis of new and improved pharmaceuticals. nih.govmdpi.com

Agrochemicals : In agriculture, pyrazole-based compounds are crucial for crop protection. numberanalytics.comrroij.com They form the active ingredients in many fungicides, herbicides, and insecticides, such as the widely used insecticide Fipronil. wikipedia.orgmdpi.com These compounds help ensure food security by effectively controlling pests and diseases. rroij.com

Materials Science : The applications of pyrazoles extend beyond the life sciences into materials science. numberanalytics.comrroij.com Their intrinsic electronic and photophysical properties make them valuable components in the creation of dyes, fluorescent probes, and advanced polymers. globalresearchonline.netnih.govmdpi.com These materials can have specialized characteristics, including enhanced thermal stability, conductivity, and specific optical properties, opening avenues for new technologies in electronics and sensors. nih.govrroij.com

The synthesis of pyrazole derivatives is a well-established area of organic chemistry, with classic methods like the Knorr synthesis, which involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, still widely in use. wikipedia.orgnumberanalytics.commdpi.com Modern synthetic techniques continue to evolve, providing more efficient and environmentally friendly routes to these valuable molecules. mdpi.com

The Role of 1H-Pyrazol-4-ylamine Dihydrochloride (B599025) as a Key Chemical Entity

Within the vast family of pyrazole compounds, 1H-Pyrazol-4-ylamine dihydrochloride serves as a fundamental building block for the synthesis of more complex molecules. While not typically an end-product itself, its structure—a pyrazole core with a reactive amino group at the 4-position—makes it a highly valuable intermediate in multi-step synthetic pathways. chemimpex.com

The primary role of this compound is to provide a pyrazole scaffold that can be further functionalized. The amino group (-NH2) is a key reactive site, allowing for the attachment of various other chemical moieties through reactions such as acylation, alkylation, and condensation. This versatility enables chemists to construct a diverse library of substituted pyrazole derivatives for screening in drug discovery and materials science research. mkuniversity.ac.inorientjchem.org

The compound is supplied as a dihydrochloride salt, which means it has been treated with two equivalents of hydrochloric acid. This salt form confers several practical advantages, most notably enhanced stability and increased solubility in various solvents, which facilitates its handling and use in chemical reactions. chemimpex.com Its utility is evident in its role as a precursor in the development of agrochemicals and pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Below is a table detailing the chemical properties of this compound and related structures, illustrating their role as foundational chemical entities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-(1H-pyrazol-4-yl)ethanamine dihydrochloride | Not specified in results | C5H11Cl2N3 | 184.06 nih.gov |

| 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | 127107-23-7 nih.gov | C4H8ClN3 | 133.58 nih.gov |

| 1,3-Dimethyl-1H-pyrazol-4-amine dihydrochloride | 197367-87-6 chemicalbridge.co.uk | C5H11Cl2N3 | 184.07 sigmaaldrich.com |

| 1,5-dimethyl-1H-pyrazol-4-amine dihydrochloride | 1189950-55-7 achemblock.com | C5H11Cl2N3 | 184.06 achemblock.com |

| 3-(1H-Pyrazol-4-yl)propan-1-amine dihydrochloride | 60951-23-7 biosynth.com | C6H13Cl2N3 | 198.09 biosynth.com |

| 4-(1H-Pyrazol-1-yl)aniline hydrochloride | Not specified in results | C9H10ClN3 | 195.65 sigmaaldrich.com |

| 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3 bldpharm.com | Not specified in results | Not specified in results |

Classification within Nitrogen-Containing Heterocycles and Amines

This compound belongs to several important classes of organic compounds, defined by its distinct structural features.

Nitrogen-Containing Heterocycle : The core of the molecule is a pyrazole ring. A heterocycle is a cyclic compound containing at least one atom other than carbon within its ring structure. britannica.com The pyrazole ring contains three carbon atoms and two nitrogen atoms, classifying it as a nitrogen-containing heterocycle. britannica.comorientjchem.org

Azole : More specifically, pyrazole is classified as an azole. Azoles are a class of five-membered aromatic heterocyclic compounds that contain at least one nitrogen atom and another non-carbon atom (in this case, a second nitrogen). wikipedia.orgwikipedia.org The aromatic nature of the pyrazole ring, resulting from the delocalization of π-electrons, contributes to its stability and influences its chemical reactivity. orientjchem.orgorientjchem.org

Amine : The presence of the -NH2 group attached to the pyrazole ring at the 4-position places the compound in the amine class. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. The amino group is basic and serves as a key functional handle for further chemical modifications. mkuniversity.ac.in

Hydrochloride Salt : The "dihydrochloride" designation indicates that the compound is a salt formed by the reaction of the basic pyrazole derivative with two molecules of hydrochloric acid (HCl). chemimpex.com The basicity arises from the lone pairs of electrons on the nitrogen atoms. mkuniversity.ac.in This salt formation is a common strategy to improve the physical properties of amine-containing compounds for easier handling and formulation. chemimpex.com

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1H-pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537813 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103286-58-4 | |

| Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 1H-Pyrazol-4-ylamine Core

The formation of the pyrazole (B372694) ring, particularly with a C4-amino substituent, can be achieved through several reliable synthetic routes. These methods often involve the reaction of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic three-carbon component.

Cyclocondensation reactions represent a foundational and widely employed method for pyrazole synthesis. The Knorr pyrazole synthesis, a classic example, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. jetir.orgyoutube.com In the context of 4-aminopyrazole synthesis, a key precursor is a 1,3-dicarbonyl compound that is either pre-functionalized or can be converted to an amino group.

A more direct approach involves the cyclocondensation of hydrazine with β-ketonitriles. The reaction proceeds through an initial attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon. chim.it This method provides a direct route to 3- or 5-aminopyrazoles, and with appropriate precursors, can be adapted for 4-amino derivatives.

Another significant cyclocondensation strategy utilizes α,β-unsaturated nitriles bearing a leaving group on the β-carbon. The reaction with hydrazine proceeds via a Michael addition, followed by cyclization and elimination to yield the aromatic pyrazole ring. chim.it The regioselectivity of these reactions, particularly when using substituted hydrazines, is a critical consideration and can often be controlled by the reaction conditions. chim.it

Table 1: Cyclocondensation Precursors for Aminopyrazole Synthesis

| 3-Carbon Precursor Type | Hydrazine Source | Key Features |

| β-Ketonitriles | Hydrazine/Substituted Hydrazines | Direct route to aminopyrazoles; regioselectivity is a key consideration. chim.it |

| α,β-Unsaturated Nitriles | Hydrazine/Substituted Hydrazines | Requires a leaving group on the β-position; proceeds via Michael addition-cyclization. chim.it |

| 1,3-Diketones | Hydrazine/Substituted Hydrazines | Classical Knorr synthesis; requires subsequent functionalization for the amino group. jetir.orgyoutube.com |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings like pyrazoles. researchgate.netnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. organic-chemistry.org

Nitrile imines, typically generated in situ from hydrazonoyl halides, react readily with alkynes to afford pyrazoles. organic-chemistry.org The reaction of nitrile imines with enamines can also be employed to produce pyrazolines, which can then be oxidized to the corresponding pyrazoles. researchgate.net Similarly, azomethine imines serve as effective dipoles in reactions with alkynes and other dipolarophiles, often catalyzed by metal complexes, to yield pyrazoline and pyrazolidine (B1218672) derivatives. nih.gov These can be subsequently converted to pyrazoles. The regioselectivity of these cycloadditions is a key aspect of their synthetic utility.

Table 2: Overview of [3+2] Cycloaddition Components for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile Example | Catalyst/Conditions | Product Type |

| Nitrile Imine | Terminal Alkyne | Base, mild conditions | Substituted Pyrazole organic-chemistry.org |

| Diazo Compound | Alkene/Alkyne | Metal catalyst (e.g., Ag, Cu) | Pyrazoline/Pyrazole organic-chemistry.orgnih.gov |

| Azomethine Imine | Alkyne | Metal catalyst (e.g., Cu, Ru) | Pyrazoline/Pyrazolidine nih.gov |

| Vinyl Diazo Compound | - | Thermal | Pyrazole organic-chemistry.org |

Utilizing Enaminones and Aryl Hydrazines as Precursors

Enaminones are versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. The reaction of enaminones with aryl hydrazines provides a direct route to various substituted pyrazoles. nih.govlongdom.org In a typical reaction, the more nucleophilic nitrogen of the arylhydrazine attacks the β-carbon of the enaminone, followed by cyclization and dehydration.

Multicomponent reactions involving enaminones, aldehydes, and hydrazines have been developed as an efficient and atom-economical approach to highly substituted pyrazoles. longdom.org These one-pot procedures often proceed under mild conditions and can generate significant molecular complexity in a single step. For instance, a three-component reaction of an enaminone, an aldehyde, and hydrazine hydrochloride in water can produce 1H-pyrazole derivatives. longdom.org

The reaction between 1,3-diketones and hydrazines, known as the Knorr pyrazole synthesis, is one of the most traditional and reliable methods for constructing the pyrazole ring. jetir.orgyoutube.com The reaction mechanism involves the formation of a monohydrazone intermediate, which then undergoes cyclization and dehydration to yield the pyrazole product. youtube.com

When an asymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov The regioselectivity can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions, such as pH. nih.gov To obtain a 4-aminopyrazole via this route, one would typically start with a 1,3-diketone bearing a precursor to the amino group at the C2 position, such as a nitro or cyano group, which can be chemically reduced in a subsequent step. Alternatively, direct amination of a pre-formed pyrazole can be performed, though this falls under derivatization.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.netmdpi.com These efforts focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Water has been successfully employed as a green solvent for the synthesis of pyrazoles, often in multicomponent reactions. longdom.orgfrontiersin.org The use of catalysts such as nano copper stabilized on layered double hydroxide, nih.gov or magnetic nanocomposites like poly(aniline-co-melamine)@MnFe₂O₄, allows for high yields, mild reaction conditions, and easy catalyst recovery and reuse. frontiersin.org Furthermore, energy sources like microwave irradiation and ultrasound have been used to accelerate reactions, reduce reaction times, and improve yields, often under solvent-free conditions. researchgate.net These sustainable protocols offer significant advantages over classical methods that may require harsh conditions and toxic organic solvents. mdpi.com

Derivatization Strategies for 1H-Pyrazol-4-ylamine Dihydrochloride (B599025)

The 1H-Pyrazol-4-ylamine scaffold offers multiple sites for chemical modification, including the amino group and the nitrogen atoms of the pyrazole ring. Derivatization is key to modulating the compound's physicochemical properties and biological activity.

The primary amino group at the C4 position is a versatile handle for a wide range of chemical transformations. It can undergo acylation to form amides, sulfonamides, and ureas/thioureas. For example, reaction with acid chlorides or anhydrides yields the corresponding N-acylpyrazoles. nih.gov

The nitrogen atoms of the pyrazole ring, particularly the N1 position, are readily functionalized. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, using aryl halides. chim.it Alkylation at the N1 position is also a common transformation.

Furthermore, the bifunctional nature of 4-aminopyrazole allows it to be used as a building block for the synthesis of fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or activated enones can lead to the formation of pyrazolo[1,5-a]pyrimidines. chim.it Similarly, reaction with appropriate precursors can yield pyrazolo[3,4-b]pyridines. chim.it The Vilsmeier-Haack reaction (using POCl₃/DMF) can be used to introduce a formyl group at the C5 position, creating pyrazole-4-carbaldehydes which are valuable intermediates for further synthesis. researchgate.netchemmethod.com

Table 3: Common Derivatization Reactions of the 4-Aminopyrazole Core

| Reaction Type | Reagent Example | Functional Group Modified | Resulting Structure |

| N-Acylation | Acetic Anhydride (B1165640) | C4-Amino Group | N-(1H-Pyrazol-4-yl)acetamide nih.gov |

| N-Arylation | Aryl Halide | N1-Ring Nitrogen | N-Aryl-4-aminopyrazole chim.it |

| Formylation | POCl₃/DMF | C5-Position | 4-Amino-5-formylpyrazole researchgate.netchemmethod.com |

| Fused Ring Formation | β-Diketone | C4-Amino and N1-Nitrogen | Pyrazolo[1,5-a]pyrimidine chim.it |

| Fused Ring Formation | Activated Enone | C4-Amino and N1-Nitrogen | Pyrazolo[3,4-b]pyridine chim.it |

Reactivity Towards Electrophiles: Mono- and Bidentate Systems

The pyrazole ring system possesses distinct reactive sites that dictate its behavior towards electrophiles. The nitrogen atoms of the pyrazole ring and the exocyclic amino group are the primary centers of nucleophilicity. From a structural perspective, the pyrazole nucleus has specific coordination characteristics. The N1-H proton can be readily removed to form a pyrazolate anion, while the N2 nitrogen, with its lone pair of electrons, acts as a Lewis base. researchgate.net Generally, electrophilic substitution reactions on the pyrazole ring occur preferentially at the 4-position, though this site is already occupied by the amino group in the title compound. nih.gov

The reactivity of 1H-pyrazol-4-ylamine allows for its use in the synthesis of both monodentate and bidentate ligands. As a monodentate ligand, it can coordinate to a metal center through the N2 atom of the pyrazole ring. researchgate.net The formation of bidentate and polydentate ligands often involves derivatization of the pyrazole N1 position or the C4-amino group to introduce additional coordinating sites.

A common strategy for creating bidentate systems is to link two pyrazole units or a pyrazole and another heterocyclic moiety. For instance, bis-bidentate nitrogen ligands, such as 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine, have been synthesized through the reaction of a substituted hydroxymethylpyrazole with piperazine, showcasing a method to create complex multidentate systems from simpler pyrazole precursors. researchgate.netresearchgate.net Similarly, potentially bidentate ligands like 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine have been prepared by reacting 3-(2-pyridyl)pyrazole with 2-(bromomethyl)naphthalene (B188764) under basic conditions. tsijournals.com These synthetic approaches highlight the utility of the pyrazole scaffold's reactivity in constructing ligands with tailored coordination properties.

Table 1: Examples of Ligands Synthesized from Pyrazole Derivatives

| Ligand Type | Example Compound | Synthetic Precursors | Reference |

|---|---|---|---|

| Bis-Bidentate | 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine | Substituted hydroxymethylpyrazole and piperazine | researchgate.netresearchgate.net |

| Bidentate | 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine | 3-(2-Pyridyl)pyrazole and 2-(bromomethyl)naphthalene | tsijournals.com |

| Monodentate | 2-(3'-(4''-sub-aryl)-1'-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole | o-phenylenediamine and 1,3-disubstituted pyrazole aldehydes | researchgate.net |

Formation of Schiff Bases and Related Imines

The primary amino group at the C4-position of 1H-pyrazol-4-ylamine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is a cornerstone of imine chemistry and provides a straightforward route to elaborate the pyrazole scaffold. The general mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by acid, yields the C=N double bond characteristic of an imine. masterorganicchemistry.comyoutube.com

Numerous studies have reported the synthesis of pyrazole-based Schiff bases. For example, pyrazole-4-carbaldehydes can react with various aromatic amines to produce a library of Schiff base derivatives. ekb.egresearchgate.net In a similar fashion, aminopyrazole derivatives serve as the amine component in reactions with a range of aldehydes. One study describes the reaction of 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide with different aromatic aldehydes to afford the corresponding Schiff bases. jocpr.com

These pyrazole-containing imines are not only stable compounds but also valuable synthetic intermediates. A key transformation of imines is their reduction to secondary amines. For instance, pyrazole-derived Schiff bases have been successfully reduced using sodium borohydride (B1222165) in isopropyl alcohol to yield the corresponding 5-(arylamino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamides. jocpr.com This two-step sequence of imine formation followed by reduction is a powerful method for forging new carbon-nitrogen single bonds.

Table 2: Synthesis of Pyrazole-Based Schiff Bases

| Pyrazole Reactant | Carbonyl Reactant | Product Type | Reference |

|---|---|---|---|

| Pyrazole aldehyde | Aromatic amines (e.g., p-methyl aniline, p-chloro aniline) | Pyrazole Schiff Base | ekb.eg |

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Aromatic aldehydes | Pyrazole Schiff Base | jocpr.com |

| 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Hydroxylated Pyrazole Schiff Base | researchgate.net |

| 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole | Substituted benzaldehydes | Hydrazone Schiff Base | researchgate.net |

Metal Complexation Studies

Pyrazole derivatives, including 1H-pyrazol-4-ylamine, are highly effective ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. nih.gov The pyrazole ring itself offers versatile coordination modes; it can act as a monodentate ligand via its sp²-hybridized N2 atom or, upon deprotonation of the N1-H, the resulting pyrazolate anion can function as a monodentate or a bridging ligand between two metal centers. researchgate.netnih.gov

A wide range of metal complexes involving pyrazole-based ligands have been synthesized and characterized.

Cobalt(II): The coordination chemistry of 4-aminopyrazole with cobalt(II) chloride has been investigated, revealing details about its structural and physicochemical properties. researchgate.net

Copper(II) and Nickel(II): Complexes of Cu(II) and Ni(II) have been prepared with monodentate 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands. These studies showed that Ni(II) complexes tend to adopt a tetrahedral geometry, while the Cu(II) complexes exhibit a square planar geometry. researchgate.net

Zinc(II): Molecular complexes of ZnCl₂ with 3-imine-3,5-dimethylpyrazole ligands have been synthesized and characterized, demonstrating the coordination of imine-functionalized pyrazoles. researchgate.net

Silver(I): Spectrophotometric studies have been used to investigate the complexation of Ag(I) ions with flexible pyrazole-based ligands like 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene, determining the stoichiometry and formation constants of the resulting 1:1 complexes. mocedes.org

Ruthenium(II) and Iron(II): Pincer-type ligands incorporating protic pyrazole groups, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, have been used to form complexes with ruthenium and iron. These complexes exhibit interesting reactivity, largely stemming from the acidic nature of the pyrazole N-H groups. nih.gov

The geometry of these metal complexes is diverse and depends on the specific metal ion, its oxidation state, and the steric and electronic properties of the pyrazole ligand and any co-ligands. Observed geometries range from linear and square-planar to tetrahedral, octahedral, and distorted trigonal bipyramidal. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Chemical Modifications for Structural Diversification

1H-Pyrazol-4-ylamine dihydrochloride is a key starting material for the synthesis of a broad spectrum of more complex molecules, particularly fused heterocyclic systems. nih.gov These modifications are crucial for tuning the molecule's physical, chemical, and biological properties.

A significant area of structural diversification is the synthesis of pyrazolopyrimidines . researchgate.netresearchgate.nettsijournals.com As bioisosteres of naturally occurring purines, these fused systems are of great interest in medicinal chemistry. researchgate.nettsijournals.com The synthesis of pyrazolo[3,4-d]pyrimidines, for example, can be achieved by the cyclization of 5-aminopyrazole-4-carbonitrile derivatives with reagents like formamidine. tsijournals.com Another route involves a Knoevenagel condensation of a pyrazolone (B3327878) with an aldehyde, followed by cyclization with thiourea. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines can be prepared through the reaction of an aminopyrazole with arylenaminones in refluxing acetic acid. researchgate.net

Further diversification is achieved through various reactions targeting the pyrazole ring or the amino group:

N-Alkylation: The nitrogen atoms of the pyrazole ring can be functionalized. For instance, N-functionalized 4-nitroso-1H-pyrazoles have been regioselectively alkylated using various alkylating agents under superbasic conditions or by refluxing in acetone. researchgate.net

Derivatization of the Amino Group: The C4-amino group can be converted into amides, ureas, or thioureas to generate libraries of new compounds. nih.gov It can also be used to link the pyrazole to other ring systems, as seen in the synthesis of (1H-pyrazol-4-ylamino)pyrimidine derivatives. nih.gov

Ring-Switching Transformations: A one-pot synthesis of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols was developed from the "ring switching" transformation of N-protected α-enamino lactams with various monosubstituted hydrazines. nih.gov

These chemical modifications allow for the systematic exploration of the chemical space around the 1H-pyrazol-4-ylamine core, leading to the discovery of molecules with novel structures and properties. nih.govnih.gov

Applications in Medicinal Chemistry and Biological Sciences

1H-Pyrazol-4-ylamine as a Privileged Scaffold for Drug Discovery

The pyrazole (B372694) ring is extensively utilized in drug development, acting as a fundamental framework for various protein kinase inhibitors (PKIs). mdpi.com Its status as a privileged structure is attributed to its synthetic tractability, favorable drug-like properties, and its utility as a versatile bioisosteric replacement for other aromatic rings. mdpi.comnih.gov This allows for the fine-tuning of a compound's lipophilicity and water solubility. nih.gov The pyrazole nucleus is a key component in many successful drugs, such as the anticancer kinase inhibitors crizotinib, erdafitinib, and ruxolitinib. nih.govmdpi.com

The structural features of the pyrazole ring are crucial to its function. An N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution at the pyrrole-like nitrogen atom removes its ability to donate a hydrogen bond. mdpi.com This versatility allows pyrazole-containing compounds to form critical interactions within the binding sites of various biological targets. mdpi.comnih.gov Its metabolic stability is another significant factor for its increasing presence in newly approved drugs. nih.gov The adaptability of the pyrazole scaffold makes it an invaluable starting point for developing novel therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyrazole derivatives, these studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

The type and position of substituents on the pyrazole ring profoundly impact the biological and chemical properties of the resulting derivatives. mdpi.commdpi.com Even subtle chemical modifications can significantly alter a molecule's ability to interact with its target. nih.gov

For instance, in the development of meprin α and β inhibitors, starting with a 3,5-diphenylpyrazole core, the introduction of different groups revealed a clear SAR. Adding a methyl or benzyl group decreased inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity to the parent compound. nih.gov Furthermore, introducing acidic carboxyphenyl groups, particularly at the meta-position, increased activity against meprin β. nih.gov The use of carboxylic acid bioisosteres generally improved activity against meprin β. nih.gov

In the context of CDK2 inhibitors, replacing a phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring led to more potent CDK2 and CDK5 inhibition and improved selectivity over CDK1 and CDK9. mdpi.comnih.gov The physicochemical properties of substituents on a phenyl ring attached to the pyrazole nucleus also affect anticancer activity; for example, a trifluoromethyl group at the para position resulted in the most potent activity in one study. mdpi.com These findings underscore the critical role that substituent choice plays in modulating the potency and selectivity of pyrazole-based compounds.

The specific placement of substituents on the pyrazole ring is as crucial as the nature of the substituents themselves. The topology of the pyrazole ring and its substituents dictates how the molecule fits into the binding pocket of a target enzyme. mdpi.com

In the development of Aurora kinase inhibitors, docking studies revealed the importance of the pyrazole moiety fitting into the extended-hinge region of the enzyme. mdpi.com Specifically, a pyrazole ring substituted at position 4 yielded the best results in improving inhibitory potency. mdpi.com Similarly, for CDK2 inhibitors, the regioisomerism of a methyl-pyrazole ring at the C4 position of a pyrimidine core was critical for kinase inhibition. mdpi.com A derivative with a 1-methyl-1H-pyrazol-5-yl moiety was found to be less active than its 1-methyl-1H-pyrazol-4-yl counterpart. mdpi.comnih.gov This dependency on the pyrazole's point of attachment was also observed at another position on the pyrimidine core, where a 1H-pyrazol-5-yl substituent greatly diminished CDK inhibitory activity compared to the 1H-pyrazol-4-yl version. nih.gov

These examples highlight a recurring theme in the SAR of pyrazole derivatives: the spatial arrangement of atoms and functional groups, determined by the substitution pattern on the pyrazole ring, is a key determinant of biological activity.

Fragment-based drug design (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits are then grown or combined to create more potent and selective lead compounds.

The pyrazole scaffold is an excellent starting point for FBDD. For example, a pyrazole-benzimidazole core was identified as a good fragment starting point for the discovery of Aurora kinase inhibitors due to its good ligand efficiency and a clear structural rationale for its selectivity. acs.org This fragment was optimized, leading to the identification of AT9283, a multitargeted kinase inhibitor with potent activity against Aurora A and Aurora B kinases. acs.org This compound, a pyrazol-4-yl urea, was also found to inhibit other kinases like JAK2 and Abl (T315I). acs.org The development of AT9283 from a simple fragment demonstrates the utility of the pyrazole core in FBDD for generating potent and clinically relevant kinase inhibitors.

Anti-Cancer and Anti-Proliferative Activities

Derivatives of 1H-Pyrazol-4-ylamine are prominent in the development of anti-cancer therapies, primarily due to their effectiveness as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. mdpi.com

The 1H-Pyrazol-4-ylamine scaffold has been successfully incorporated into inhibitors targeting a wide range of kinases implicated in cancer progression.

p38 MAPK: A series of N-pyrazole, N'-aryl ureas were found to be potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory cytokine production. columbia.edunih.gov Another class of 5-amino-1H-pyrazol-4-yl methanones was also discovered as highly selective p38 inhibitors, with one compound, RO3201195, advancing to Phase I clinical trials. nih.gov X-ray crystallography showed a unique hydrogen bond between the exocyclic amine of the pyrazole inhibitor and a threonine residue in the p38 binding pocket, contributing to its selectivity. nih.gov

CDK: Cyclin-dependent kinases (CDKs) are critical for cell cycle regulation. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK2 inhibitory activity. mdpi.comnih.govnih.gov The most potent compound, 15 , had a Kᵢ value of 0.005 µM for CDK2 and showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.comnih.govnih.gov Another series of 1H-pyrazole-3-carboxamides also yielded potent inhibitors of CDK2 and CDK4. mdpi.com

Aurora Kinase: Aurora kinases are essential for mitotic progression, making them attractive cancer targets. The pyrazole-based compound AT9283 is a potent inhibitor of Aurora A and Aurora B. acs.org Other pyrazole derivatives, such as 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, have been designed as Aurora-A kinase inhibitors, with compound P-6 showing an IC₅₀ value of 0.11 µM. nih.gov Additionally, 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based compounds have been investigated as Aurora kinase inhibitors. nih.gov

JAK2: The Janus kinase (JAK) family, particularly JAK2, is involved in signaling pathways that can drive myeloproliferative neoplasms. A series of 4-amino-(1H)-pyrazole derivatives were developed as potent JAK inhibitors. nih.gov Compound 3f , for instance, exhibited IC₅₀ values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3, respectively. nih.gov Another series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives also yielded potent and selective JAK2 inhibitors, with compound 11g showing an IC₅₀ of 6.5 nM. nih.gov

Flt-3: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and activating mutations are common in acute myeloid leukemia (AML). nih.govnih.gov A 1H-pyrazole-3-carboxamide derivative, 8t , showed potent activity against FLT3 with an IC₅₀ of 0.089 nM and also inhibited various FLT3 mutants. mdpi.com Another compound, LT-540-717 , was designed as a potent oral FLT3 inhibitor (IC₅₀: 0.62 nM) effective against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. nih.govresearchgate.net

Abl (T315I): The T315I mutation in the Abl kinase confers resistance to standard chronic myeloid leukemia (CML) therapies. The multitargeted inhibitor AT9283, which features a pyrazol-4-yl urea scaffold, was found to be an effective inhibitor of the Abl T315I mutant. acs.org Another compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, was identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways. nih.gov

The following table summarizes the inhibitory activities of selected pyrazole-based compounds against various kinases.

Table of Mentioned Compounds

Tubulin Polymerization Inhibition and Microtubule Network Disruption

The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Microtubules, which are essential for cell division, shape, and transport, are formed by the polymerization of αβ-tubulin heterodimers. researchgate.net Several pyrazole derivatives have been identified as potent inhibitors of this process.

One study identified a novel pyrazole compound, PTA-1, which demonstrated significant cytotoxicity against various cancer cells. nih.gov Subsequent investigations into its mechanism revealed that PTA-1 disrupts microtubule organization and directly inhibits tubulin polymerization. nih.gov This interference with the microtubule network leads to mitotic catastrophe and cell death. nih.gov Similarly, a series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene moieties were synthesized and evaluated as tubulin polymerization inhibitors. A majority of these compounds showed potent activity, with the most effective derivative, 3q, exhibiting comparable inhibition to the well-known agent Colchicine, but with lower toxicity. nih.gov Molecular docking studies suggest that these pyrazole-based compounds may bind to the colchicine site on tubulin, preventing the conformational changes necessary for microtubule assembly. mdpi.com This mechanism ultimately arrests the cell cycle and triggers apoptosis. researchgate.netmdpi.com

Induction of Apoptosis and Cell Cycle Modulation (G2/M Block, Polyploidy)

Beyond disrupting microtubule dynamics, pyrazole derivatives exert their anticancer effects by directly influencing the cell cycle and inducing programmed cell death (apoptosis).

A novel pyrazole derivative, PTA-1, was shown to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle. nih.gov This cell cycle arrest is a common consequence of DNA damage or microtubule disruption, preventing the cell from proceeding through mitosis. Following this arrest, PTA-1 was observed to induce apoptosis, confirmed by markers such as phosphatidylserine externalization, activation of caspases 3 and 7, and DNA fragmentation. nih.gov

In another study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. nih.gov The lead compound from this series, compound 15 , not only inhibited CDK2 but also arrested ovarian cancer cells at the S and G2/M phases. nih.gov Flow cytometry analysis of A2780 ovarian cancer cells treated with compound 15 showed a significant increase in the G2/M phase population (52% vs. 23% in untreated cells). nih.gov Furthermore, this compound effectively induced apoptosis; in A2780 cells, it triggered 47% apoptosis at a concentration of 0.5 µM, compared to only 1% in the control group. nih.gov This demonstrates a dual mechanism of action involving both cell cycle arrest and the induction of apoptosis.

General Anti-proliferative Potential in various Cancer Cell Lines

The pyrazole scaffold is a component of numerous anticancer kinase inhibitors and has been widely investigated for its broad anti-proliferative activity against a multitude of cancer cell lines. nih.gov The versatility of the pyrazole ring allows for chemical modifications that can be tailored to target specific cancer types.

For instance, the pyrazole derivative PTA-1 was found to be cytotoxic at low micromolar concentrations across 17 different human cancer cell lines, while showing less cytotoxicity to non-cancerous human cells. nih.gov Another compound, a pyrazolo[3,4-d]pyrimidine derivative, exhibited high anti-proliferative activity against 15 different cancer cell lines with IC50 values ranging from 0.03 to 6.561 µM. mdpi.com Derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine displayed sub-micromolar anti-proliferative activity against a panel of 13 cancer cell lines, with GI50 values between 0.127 and 0.560 μM. nih.gov

Novel pyrazole N-aryl sulfonate derivatives have shown significant dose-dependent inhibition of cell proliferation in oral squamous cell carcinoma (OSCC) cell lines, CAL-27 and SAS. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine and pyrazolopyridine compounds have demonstrated anti-proliferative effects on colorectal cancer cell lines such as HCT-116 and HT-29. bau.edu.lb The broad-spectrum activity of these varied pyrazole derivatives underscores their potential as a foundational structure for the development of new anticancer agents. mdpi.comnih.gov

| Compound Type | Cancer Cell Lines | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 49) | 15 cancer cell lines (including HT-29) | 0.03–6.561 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 13 cancer cell lines (including ovarian) | 0.127–0.560 µM | nih.gov |

| PTA-1 | 17 human cancer cell lines (including triple-negative breast cancer) | Low micromolar range | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative (Compound 1) | Colorectal cancer (HCT-116) | 4.5 µM | bau.edu.lb |

| Indole-pyrazole hybrid (Compound 33) | HCT116, MCF7, HepG2, A549 | < 23.7 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine amide (Compound 52) | A549, MCF7, DU145, HeLa | 18.4–25.3 µM | mdpi.com |

Antimicrobial Activities: Antibacterial, Antifungal, and Antitubercular Properties

Derivatives of the pyrazole nucleus are known for their wide range of pharmacological properties, including significant antimicrobial activities against various pathogens. nih.govnih.govresearchgate.net

Antibacterial Activity: Pyrazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For example, one study reported a pyrazole derivative (Compound 3) that was exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another derivative (Compound 4) showed high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Certain 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride compounds have also shown inhibitory activity against multiple serotypes of Salmonella, with MIC values as low as 62.5 μg/mL. semanticscholar.org The antibacterial potential of pyrazoles extends to multi-drug resistant (MDR) strains, with some compounds showing MIC values of 4 μg/mL against MDR variants of Staphylococcus and Enterococcus species. nih.gov

Antifungal Activity: The pyrazole scaffold is present in several commercial fungicides used for plant protection. nih.gov In laboratory settings, newly synthesized pyrazole derivatives have shown promising antifungal properties. One compound (Compound 2) was highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov A series of pyrazolyl-quinazolin-4(3H)-ones were screened and showed very good antimicrobial activity when compared to the standard drug Fluconazole. researchgate.net Furthermore, pyrazole analogues containing an aryl trifluoromethoxy group exhibited potent activity against various plant pathogenic fungi, with one compound showing an EC50 value of 0.0530 µM against Fusarium graminearum. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and pyrazole derivatives have been investigated as potential novel antitubercular agents. niscpr.res.infrontiersin.org Several studies have reported the synthesis of pyrazole derivatives with significant activity against Mycobacterium tuberculosis H37Rv (MTB). nih.gov In one study, a series of 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized, with several compounds showing pronounced antitubercular activity comparable to the reference drug isoniazid. nih.gov The most promising compound exhibited an MIC value of 0.39 µg/ml. nih.gov Another study on pyrazole-4-carboxamide derivatives found that compound 5e had a significant MIC of 3.12 µg/ml against the MTB H37Rv strain. japsonline.com

| Activity | Pathogen | Compound Type | Activity (MIC) | Reference |

|---|---|---|---|---|

| Antibacterial | E. coli (Gram-negative) | Semicarbazide pyrazole derivative (Compound 3) | 0.25 µg/mL | nih.gov |

| Antibacterial | S. epidermidis (Gram-positive) | Semicarbazide pyrazole derivative (Compound 4) | 0.25 µg/mL | nih.gov |

| Antibacterial | MDR S. aureus | Pyrazoline derivative (Compound 9) | 4 µg/mL | nih.gov |

| Antifungal | Aspergillus niger | Semicarbazide pyrazole derivative (Compound 2) | 1 µg/mL | nih.gov |

| Antitubercular | M. tuberculosis H37Rv | 3,5-diaryl-4,5-dihydro-1H-pyrazole (Compound 4g) | 0.39 µg/mL | nih.gov |

| Antitubercular | M. tuberculosis H37Rv | 1H-pyrazole-4-carboxamide (Compound 5e) | 3.12 µg/mL | japsonline.com |

Anti-Inflammatory Potential and Related Mechanisms

Many pyrazole derivatives have found clinical application as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Their anti-inflammatory activity is primarily based on the inhibition of cyclooxygenase (COX) enzymes, which suppresses the biosynthesis of inflammatory mediators like prostaglandins. nih.govresearchgate.net

Research has shown that novel pyrazole derivatives possess significant anti-inflammatory properties. In one study using a histamine-induced paw edema model in rats, a synthesized pyrazole compound demonstrated better anti-inflammatory activity than the standard drug, Diclofenac sodium. nih.gov Other pyrazole derivatives, designed as selective COX-2 inhibitors, have also shown excellent anti-inflammatory and analgesic activities with low oral toxicity. mdpi.com The ability of these compounds to inhibit both COX and 5-lipoxygenase (5-LOX) pathways, which are responsible for producing prostaglandins and leukotrienes respectively, highlights their potential as dual-action anti-inflammatory agents. nih.gov The fusion of the pyrazole nucleus with other heterocyclic structures, such as thiophene, has also been explored to create more potent anti-inflammatory agents. rjpbr.com

Analgesic and Antipyretic Properties

The analgesic (pain-relieving) and antipyretic (fever-reducing) properties of pyrazole derivatives are well-documented, with several compounds like antipyrine and metamizole having been used clinically for these purposes. nih.gov These effects are largely attributed to the inhibition of prostaglandin synthesis within the cyclooxygenase pathway. researchgate.net

In preclinical studies, newly synthesized pyrazole derivatives have demonstrated significant analgesic effects. For example, in an acetic acid-induced writhing test in mice, a classic model for assessing pain, certain salicylic acid-based pyrazole compounds showed a significant reduction in pain-related behavior, with effects close to those achieved with aspirin. researchgate.net Studies on 4-aminopyrazole derivatives found that compounds with a phenyl fragment at position 5 exhibited the best analgesic activity. mdpi.com The development of new analgesics is focused on creating drugs that are both effective and have fewer adverse side effects, and the pyrazole scaffold continues to be a promising starting point for such research. zsmu.edu.ua

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Pyrazole derivatives have been investigated for their antioxidant potential, showing an ability to scavenge harmful free radicals. nih.gov

The antioxidant activity of newly synthesized pyrazole compounds has been evaluated using various in-vitro methods. In one study, the nitric oxide scavenging method was used to determine the antioxidant capacity of a series of N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives, with all tested compounds exhibiting mild to moderate scavenging activity. researchgate.net Other research has shown that 4-aminopyrazol-5-ol hydrochlorides are significantly more active as antioxidants compared to their precursors in the ABTS test, with activity levels comparable to the standard antioxidant Trolox. researchgate.net The pyrazole ring itself is considered to have antioxidant properties and can help prevent oxidative stress by reducing lipid peroxidation and potentially increasing the activity of antioxidant enzymes. nih.gov

Antiviral Applications, including Hepatitis B Virus (HBV) Inhibition

The pyrazole scaffold, a core component of 1H-Pyrazol-4-ylamine dihydrochloride (B599025), has been identified as a promising framework for the development of novel antiviral agents, particularly non-nucleoside inhibitors of the Hepatitis B Virus (HBV). Research has focused on modifying the pyrazole structure to enhance potency and efficacy against HBV replication.

In one line of research, the thiazole platform in existing antiviral compounds was replaced with a pyrazole scaffold, leading to the generation of new non-nucleoside HBV inhibitors. nih.gov Several of these newly synthesized compounds demonstrated the ability to inhibit HBV activity in the low micromolar range. nih.gov For instance, compound 6a3 emerged as a particularly potent inhibitor against the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), with IC50 values of 24.33 μM and 2.22 μM, respectively. nih.gov The investigation into the structure-activity relationship (SAR) of this series of compounds is crucial for designing even more effective molecules. nih.gov

Another study focused on the design and synthesis of pyridine-pyrazole-sulfonate derivatives as potential anti-HBV agents. epa.govrsc.org These compounds were found to inhibit HBV gene expression and viral DNA replication. epa.govrsc.orgresearchgate.net Among the synthesized compounds, 2-[3-(2-nitrophenylsulfonyl)oxy-5-pyrazol-yl]pyridine 19d showed the most potent inhibitory activity, with an IC50 value of 9.19 μM and a high selectivity index (SI) of 35.46. epa.govrsc.org This highlights the potential of such derivatives as lead compounds for the development of new anti-HBV drugs. epa.govrsc.org

Furthermore, research into optimizing a known human La protein inhibitor, Methyl pyrazolo[1,5-a] pyridine-2-carboxylate (HBSC11), which has anti-HBV effects, has yielded promising results. nih.gov By substituting the methyl group with various other groups, new HBV inhibitors with desirable potency were generated. nih.gov Notably, compound 5a reduced the level of HBV antigen by approximately 50%, an activity level comparable to the established antiviral drug entecavir. nih.gov In a mouse model, compound 5a demonstrated a 98.9% inhibition rate for HBV DNA, 57.4% for HBsAg, and 46.4% for HBeAg. nih.gov

Table 1: Inhibitory Activity of Pyrazole Derivatives against HBV

| Compound | Target | IC50 (μM) | Selectivity Index (SI) |

| 6a3 | HBeAg Secretion | 2.22 | Not Reported |

| 6a3 | HBsAg Secretion | 24.33 | Not Reported |

| 19d | HBV DNA Replication | 9.19 | 35.46 |

| 5a | HBV Antigen Level | ~50% reduction | Not Reported |

Antidiabetic Applications

Derivatives of pyrazole have been extensively investigated for their potential as antidiabetic agents, demonstrating a variety of mechanisms to control blood glucose levels. nih.govresearchgate.neteurekaselect.comresearchgate.net These compounds can act as activators or inhibitors of key enzymes and receptors involved in glucose metabolism. eurekaselect.comresearchgate.net

One major area of research is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. nih.govfrontiersin.org By inhibiting this enzyme, pyrazole derivatives can help to manage postprandial hyperglycemia. A study on sulfonamide-based acyl pyrazoles found that all synthesized compounds were more potent against α-glucosidase than the standard drug, acarbose (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. nih.govfrontiersin.org Compound 5a in this series was the most potent, with an IC50 of 1.13 ± 0.06 µM. nih.govfrontiersin.org

Another study on indeno[1,2-c]pyrazol-4(1H)-ones also revealed significant inhibitory activity against α-glucosidase and α-amylase, another key enzyme in carbohydrate digestion. nih.gov Compound 4e was found to be a more potent α-glucosidase inhibitor (IC50 = 6.71 μg/mL) than the standard, acarbose (IC50 = 9.35 μg/mL). nih.gov Additionally, compound 4i showed good inhibitory activity against α-amylase (IC50 = 11.90 μg/mL) compared to acarbose (IC50 = 22.87 μg/mL). nih.gov

Research has also explored pyrazole-3-one derivatives designed based on docking studies of previously reported antidiabetic pyrazole compounds. nih.gov In vivo studies using alloxan-induced diabetic rats showed that a sulphonamide derivative, compound 4 , was the most potent in the series for its hypoglycemic activity. nih.gov Furthermore, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their antidiabetic activity in a streptozotocin-induced model, with several compounds exhibiting prominent activity. researchgate.net

Table 2: Antidiabetic Activity of Pyrazole Derivatives

| Compound/Derivative | Target Enzyme/Activity | IC50 Value |

| Acyl Pyrazole Sulfonamide 5a | α-glucosidase | 1.13 ± 0.06 µM |

| Indeno[1,2-c]pyrazol-4(1H)-one 4e | α-glucosidase | 6.71 μg/mL |

| Indeno[1,2-c]pyrazol-4(1H)-one 4i | α-amylase | 11.90 μg/mL |

| Pyrazole-3-one 4 | Hypoglycemic Activity | Most potent in series |

Anticonvulsant Activity

The pyrazole nucleus is a key structural feature in a number of compounds that have demonstrated significant anticonvulsant properties. nih.govresearchgate.netnih.gov Research in this area has focused on the synthesis of novel pyrazole derivatives and their evaluation in preclinical models of epilepsy.

In one study, a series of novel substituted pyrazoles were designed and tested for their anticonvulsive activity in Swiss albino mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays. nih.gov The designed compounds showed significant anticonvulsive activity, with compound 7h being identified as the most potent anticonvulsive agent in the series. nih.govresearchgate.net Further investigation of compound 7h revealed that it did not cause behavioral alterations and exhibited considerable CNS depressant activity. nih.govresearchgate.net It was also found to reduce levels of oxidative stress and inflammation in the mice, suggesting multiple mechanisms of action. nih.govresearchgate.netkarger.com

Another study focused on a new series of substituted (4-Chloro-phenyl)-(3,5-diphenyl-4,5-dihydro-pyrazol-1-yl)-methanone derivatives. ijper.org The structure-activity relationship of these compounds indicated that those with electron-withdrawing groups such as F, Cl, and NO2 on the phenyl ring showed the most promising anticonvulsant activity. ijper.org Compounds 4a , 4e , and 4f were identified as having the most potent anticonvulsant effects. ijper.org

The biopharmaceutical factors influencing the anticonvulsant activity of 1-aryl-1,5-dihydro-4H-pyrazole(3,4-d)pyrimidine-4-one derivatives have also been investigated. ijbcp.comresearchgate.net This research demonstrated a significant dependence of anticonvulsant activity on the compound's dispersion, with smaller crystal sizes leading to higher activity, likely due to increased bioavailability. ijbcp.com

Table 3: Potent Anticonvulsant Pyrazole Derivatives

| Compound | Key Finding |

| 7h | Most potent in its series; reduces oxidative stress and inflammation. nih.govresearchgate.net |

| 4a, 4e, 4f | Showed potent anticonvulsant activity in their series. ijper.org |

Activity as Adenosine (B11128) Receptor Antagonists

Derivatives containing the pyrazole scaffold have been a major focus in the development of potent and selective antagonists for adenosine receptors (A1, A2A, A2B, and A3). nih.gov These antagonists have therapeutic potential in a range of conditions, including neurological disorders like Parkinson's disease. nih.govmdpi.comnih.gov

Much of the research has centered on the A2A adenosine receptor. Pyrazolo-triazolo-pyrimidine derivatives were among the first to be described as adenosine receptor antagonists. nih.gov Structure-affinity relationship studies have shown that the free amino group at the 5-position and substituents on the pyrazole ring are important for both high affinity and selectivity for the A2A receptor subtype. nih.gov The modification of a triazoloquinazoline scaffold by replacing a phenyl ring with a pyrazole moiety led to a significant improvement in selectivity for the A2A receptor, resulting in potent antagonists like Preladenant. mdpi.com

The pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold has been a particularly fruitful starting point. nih.gov Optimization of this lead structure resulted in the development of SCH 420814 (12a), a potent and selective A2A antagonist with good pharmacokinetic properties and excellent in vivo activity. nih.gov

More recently, research has explored dual A2A/A1 receptor antagonists. nih.gov The hypothesis is that a dual antagonist may have more beneficial effects on Parkinson's disease than a selective A2A antagonist. nih.gov A series of compounds with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffold were synthesized, with compound 11o showing high binding activities and full antagonism for both the human A2A and A1 receptors. nih.gov This compound also demonstrated good pharmacokinetic properties and was effective in animal models of Parkinson's disease. nih.gov

Table 4: Pyrazole-Based Adenosine Receptor Antagonists

| Compound | Target Receptor(s) | Key Properties |

| Preladenant | A2A | Potent and selective A2A antagonist. mdpi.com |

| SCH 420814 (12a) | A2A | Potent, selective, orally active with good pharmacokinetics. nih.gov |

| 11o | A2A / A1 (Dual) | High binding affinity and full antagonism for both receptors. nih.gov |

Insecticidal and Herbicidal Applications

The pyrazole ring is a key structural component in a variety of commercially successful pesticides and is a focal point for the discovery of new insecticidal and herbicidal agents. researchgate.netfrontiersin.org

In the realm of insecticides, N-pyridylpyrazole derivatives have shown exceptional activity against a range of insect species. mdpi.com A study focused on developing effective insecticides against Lepidoptera pests led to the synthesis of novel N-pyridylpyrazole derivatives containing a thiazole moiety. mdpi.com Compound 7g from this series exhibited excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively, comparable to the commercial insecticide indoxacarb. mdpi.com Another study investigated 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and found that compounds 3b and 3c showed notable insecticidal activity against Tuta absoluta larvae.

In the field of herbicides, pyrazole-containing compounds have also made a significant impact. google.com Pyroxasulfone is a novel pre-emergence herbicide that inhibits the biosynthesis of very-long-chain fatty acids in plants, showing excellent herbicidal activity against grass and broadleaf weeds at low application rates. nih.gov Inspired by the discovery of 6-aryl-2-picolinate herbicides, researchers have designed and synthesized 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds. mdpi.com These compounds are being explored for their potent herbicidal activity. Additionally, novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives have been synthesized and evaluated for their herbicidal properties, with N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showing the strongest inhibitory activity against the root growth of Pennisetum alopecuroides. researchgate.net

Table 5: Insecticidal and Herbicidal Activity of Pyrazole Derivatives

| Compound/Derivative | Application | Target Pest/Weed | Activity (LC50/IC50) |

| 7g | Insecticide | Plutella xylostella | 5.32 mg/L |

| 7g | Insecticide | Spodoptera exigua | 6.75 mg/L |

| 7g | Insecticide | Spodoptera frugiperda | 7.64 mg/L |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Herbicide | Pennisetum alopecuroides (root growth) | 1.90 mg/L |

Role in the Synthesis of Fused Heterocyclic Systems

Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds

Pyrazolo[3,4-d]pyrimidines are a class of compounds that are structurally analogous to purines, which has led to their extensive investigation for potential biological activities, including as anticancer agents. researchgate.netnih.govnih.gov The synthesis of these scaffolds often involves the use of pyrazole (B372694) precursors.

One common strategy involves starting with an appropriately substituted pyrazole, such as ethyl 5-amino-1H-pyrazole-4-carboxylate. researchgate.netnih.gov For instance, the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate yields the corresponding carboxylic acid, which can then be cyclized with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] mdpi.comuj.edu.ploxazin-4-one intermediate. researchgate.net This intermediate can subsequently react with various nucleophiles like hydroxylamine (B1172632) hydrochloride, urea, thiourea, or amines to construct the desired pyrazolo[3,4-d]pyrimidin-4-one core. researchgate.net Another approach involves a one-pot, three-component reaction of 5-aminopyrazoles with formamide (B127407) using a coupling agent like PBr3, followed by heterocyclization with hexamethyldisilazane (B44280) to yield pyrazolo[3,4-d]pyrimidines. researchgate.net

Furthermore, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be transformed into a pyrazolo[3,4-d] mdpi.comuj.edu.ploxazin-3-yl)acetonitrile intermediate, which then reacts with primary aromatic amines or hydrazine (B178648) hydrate (B1144303) to afford various substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org The resulting pyrazolo[3,4-d]pyrimidine derivatives have been explored as potential CDK2 inhibitors for cancer therapy. rsc.orgnih.gov

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagents | Product | Reference |

| Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 1. Hydrolysis 2. Acetic anhydride 3. Nucleophiles (e.g., hydroxylamine, urea) | Substituted pyrazolo[3,4-d]pyrimidin-4-ones | researchgate.net |

| 5-Aminopyrazoles | Formamide, PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | researchgate.net |

| 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Acetic anhydride, then primary aromatic amines or hydrazine hydrate | Substituted pyrazolo[3,4-d]pyrimidines | semanticscholar.org |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | Thiourea | 3,4-Diaminopyrazolo[3,4-d]pyrimidine derivative | nih.gov |

Synthesis of Pyrazolo[4,3-e]mdpi.comijprajournal.comresearchgate.nettriazolo[1,5-c]pyrimidines

The pyrazolo[4,3-e] mdpi.comijprajournal.comresearchgate.nettriazolo[1,5-c]pyrimidine scaffold is another important heterocyclic system, with derivatives showing potential as adenosine (B11128) receptor antagonists and CDK2 inhibitors. rsc.orgresearchgate.net The synthesis of this tricycle can be achieved from pyrazole-based starting materials.

A key intermediate, 5-amino-4-iminopyrazolo[3,4-d]pyrimidine, can undergo cyclocondensation with benzaldehydes in the presence of an oxidizing agent like iodobenzene (B50100) diacetate to construct the pyrazolo[4,3-e] mdpi.comijprajournal.comresearchgate.nettriazolo[1,5-c]pyrimidine system. researchgate.net Another route begins with 2-(4-imino-6-methyl-1,4-dihydropyrazolo[3,4-d] mdpi.comuj.edu.ploxazin-3-yl)acetonitrile, which is first treated with hydrazine hydrate to form a pyrazolopyrimidine. This intermediate then condenses with aromatic aldehydes to yield the final pyrazolo[4,3-e] mdpi.comijprajournal.comresearchgate.nettriazolo[1,5-c]pyrimidine derivatives. semanticscholar.org These synthetic strategies allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. researchgate.net

Formation of Pyrazolo[3,4-b]quinolines and Analogs

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles with a history of over a century of research, exhibiting a range of biological and photophysical properties. uj.edu.plnih.gov The synthesis of this scaffold can be achieved through various methods, often utilizing a pre-formed pyrazole ring.

One of the most valuable methods is the two-component reaction between a pyrazole derivative and an aromatic amine. uj.edu.plnih.gov For example, 5-amino-3-methyl-1-phenylpyrazole can be condensed with cyclohexanone (B45756) in glacial acetic acid to yield a 5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline. uj.edu.pl Another approach involves the reaction of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (B11860728) with hydrazine hydrate, which leads to the formation of a pyrazolo[3,4-b]quinoline derivative. mdpi.com Multicomponent reactions involving a 5-aminopyrazolone, an aromatic aldehyde, and dimedone in the presence of a catalyst also provide a regioselective route to these compounds. researchgate.net Furthermore, a green and efficient synthesis has been developed using an aqueous solution of methanesulfonic acid under ultrasound irradiation, reacting an aryl aldehyde, aniline, and a pyrazolone (B3327878) derivative. ijprajournal.com

Table 2: Synthetic Routes to Pyrazolo[3,4-b]quinolines

| Pyrazole Reactant | Other Reactants | Conditions | Product Type | Reference |

| 5-Amino-3-methyl-1-phenylpyrazole | Cyclohexanone | Glacial acetic acid | 5,6,7,8-Tetrahydro-1H-pyrazolo[3,4-b]quinoline | uj.edu.pl |

| Hydrazine hydrate | 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Ethanol | Pyrazolo[3,4-b]quinoline derivative | mdpi.com |

| 5-Aminopyrazolone | Aromatic aldehyde, Dimedone | H3PW12O40 catalyst | Pyrazolo[3,4-b]quinoline derivative | researchgate.net |

| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Aryl aldehyde, Aniline | Methanesulfonic acid, Ultrasound | 1H-Pyrazolo[3,4-b]quinolone derivative | ijprajournal.com |

Derivates Leading to Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of N-heterocycles with a wide range of documented biological activities. doaj.orgnih.govurl.edu The synthesis of these compounds predominantly involves building a pyridine (B92270) ring onto a pre-existing pyrazole core. nih.gov

A common starting material for this approach is a 3-aminopyrazole (B16455) derivative, which acts as a 1,3-dinucleophile. nih.gov This aminopyrazole is then reacted with a 1,3-dicarbonyl compound, which serves as a 1,3-bielectrophile, to construct the pyridine ring. nih.govmdpi.com The reaction conditions for this condensation can vary, including the use of water at elevated temperatures or methanol (B129727) with hydrochloric acid at room temperature. mdpi.com If an unsymmetrical 1,3-dicarbonyl compound is used, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com More recently, methods involving the activation of C≡C bonds in alkynyl aldehydes with silver, iodine, or N-bromosuccinimide in the presence of 5-aminopyrazoles have been developed to afford diversified pyrazolo[3,4-b]pyridine frameworks. nih.gov

Development of Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, also known as 1-deazapurines or 4-azabenzimidazoles, are another class of heterocyclic compounds with significant biological relevance. nih.gov Their synthesis can be achieved from pyridine precursors.

For instance, 5,5-diaminopyridine-3-ol can serve as a starting block for the construction of the imidazopyridine core. nih.gov A multi-step sequence can then be employed to introduce various substituents. Another approach involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) to yield 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This intermediate can then be N-alkylated using various halogenated compounds under phase-transfer catalysis conditions to generate a library of derivatives. mdpi.com

Other Fused Pyrazole Heterocycles

The versatility of pyrazole-based synthons extends to the creation of a wide variety of other fused heterocyclic systems.

Pyrazolo[4,3-c]pyridazines : These can be synthesized by reacting a pyridazinone derivative with hydrazine. researchgate.net For example, a 1-[4-(2,4-dioxo-pentane-3-yl)azophenyl]-2H-1,2,3-triazole can be converted to a pyridazinone, which upon treatment with hydrazine, transforms into a 2H-pyrazolo[4,3-c]pyridazine. researchgate.net Another route involves the reaction of phenacylmalononitrile with hydrazine hydrate to form a dihydropyridazine, which can be a precursor to aminopyridazine derivatives. researchgate.net

Pyrazolo[3,4-e] mdpi.comijprajournal.comresearchgate.nettriazine : The synthesis of this ring system can be achieved by the cyclization of 2-aryl-5-phenylhydrazono-2,5-dihydro- mdpi.comijprajournal.comresearchgate.net-triazine-6-carbonitriles in refluxing glacial acetic acid. mdpi.com

Pyrazolo[3,4-d] mdpi.comuj.edu.plijprajournal.comtriazines : These nitrogen-rich heterocycles can be synthesized from 3-amino-1H-pyrazole-4-carbonitrile. The aminopyrazole is first diazotized, and the resulting diazonium salt is reacted with diisopropylamine (B44863) to form a triazene. This intermediate then undergoes further transformations, including amidation and cyclative cleavage, to yield the pyrazolo[3,4-d] mdpi.comuj.edu.plijprajournal.comtriazine core. beilstein-archives.org Another method involves the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] mdpi.comuj.edu.plijprajournal.comtriazin-4-one with various electrophiles. researchgate.net

Dipyrazolo[3,4-b:4',3'-e]pyridine : The synthesis of this tetraheterocyclic system has been reported starting from a triazinylpyrazole derivative. Reaction with another pyrazole-forming reagent can lead to the construction of the dipyrazolopyridine core. nih.gov

Isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine and Isothiazolo[5,4-b]pyrazolo[4,3-e]pyridine : The synthesis of these complex fused systems has not been explicitly detailed in the provided context. However, the synthesis of isoxazolo[5,4-b]pyridines can be achieved through various routes, including the cyclization of 3-halopyridines or the reaction of 4-amino-5-benzoylisoxazoles with ketones. nih.govclockss.org It is plausible that a pyrazole-fused variant could be accessed through a multi-step sequence involving appropriately substituted pyrazole and isoxazole (B147169) or isothiazole (B42339) precursors.

4,5-Dihydro-1H-pyrazole (2-Pyrazoline) Derivatives

4,5-Dihydro-1H-pyrazoles, commonly known as 2-pyrazolines, are five-membered heterocyclic compounds with a broad spectrum of biological activities. researchgate.netscispace.com Their synthesis often involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. researchgate.netscispace.com

The initial step is typically a Claisen-Schmidt condensation between an aldehyde and a ketone to form the chalcone (B49325). scispace.com This chalcone is then reacted with hydrazine hydrate, often in a solvent like acetic acid, to yield the N-acetylated 4,5-dihydro-1H-pyrazole. scispace.com Alternatively, the reaction of a substituted chalcone with phenyl hydrazine hydrate can lead to the formation of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives. jchemlett.com These reactions provide a straightforward method for accessing a wide variety of substituted pyrazolines. researchgate.netresearchgate.net

Table 3: Synthesis of 4,5-Dihydro-1H-pyrazole (2-Pyrazoline) Derivatives

| Starting Materials | Reaction Type | Product | Reference |

| Aldehyde, Ketone, Hydrazine hydrate | Claisen-Schmidt condensation followed by cyclization | N-Acetyl-4,5-dihydro-1H-pyrazole | scispace.com |

| Substituted chalcone, Phenyl hydrazine hydrate | Cyclization | 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivative | jchemlett.com |

| α,β-Unsaturated ketones, Hydrazines | [3+2] Atom fragment cyclocondensation | 4,5-Dihydro-1H-pyrazole derivative | researchgate.net |

| 3-Acetyl-2,5-dichlorothiophene, Naphthaldehyde, Hydrazine derivatives | Condensation and cyclization | 3-(2,5-Dichlorothiophen-3-yl)-4,5-dihydro-5-(naphthalen-yl)-1H-pyrazole | researchgate.net |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis, are well-established, future research is increasingly focused on developing more efficient, environmentally friendly, and versatile synthetic routes to access 4-aminopyrazole derivatives. chim.it

Key areas of exploration include:

Green Chemistry Approaches: The development of synthesis methods that utilize microwave irradiation or grinding techniques is a promising avenue. gsconlinepress.comnih.gov These methods can significantly reduce reaction times, eliminate the need for harsh solvents, and increase yields, aligning with the principles of sustainable chemistry. gsconlinepress.comnih.gov

Catalytic Systems: Research into novel catalysts, such as magnetically separable nanoparticles, offers a pathway to streamlined purification and catalyst recycling. frontiersin.org For instance, the use of tannic acid-functionalized silica-coated Fe3O4 nanoparticles has been demonstrated for the green synthesis of related 5-amino-pyrazole-4-carbonitrile derivatives. frontiersin.org

One-Pot Reactions and Multicomponent Reactions (MCRs): Designing synthetic cascades where multiple bonds are formed in a single reaction vessel improves efficiency and reduces waste. researchgate.net Exploring new MCRs that incorporate the 4-aminopyrazole core could rapidly generate diverse libraries of complex molecules for screening. chim.it

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. Applying this technology to the synthesis of 1H-Pyrazol-4-ylamine and its derivatives could enable more efficient and reproducible production for both research and industrial purposes.

A novel synthetic route has been reported for converting 3-oxo-2-arylhydrazononitriles into 4-aminopyrazoles by reacting them with α-haloketones, chloroacetonitrile, or ethyl chloroacetate. researchgate.net Another approach involves the synthesis of 4-aminopyrazole-5-carbonitriles from enaminonitriles, which are important intermediates for pharmaceuticals. mdpi.com

Advanced Mechanistic Studies of Biological Activities

The 4-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors and other biologically active agents. nih.govrsc.org However, a deeper, more nuanced understanding of how these molecules interact with their biological targets is crucial for future drug development.

Future research should prioritize: